4-Fluoro-3-(trifluoromethyl)cinnamic acid
Overview
Description
4-Fluoro-3-(trifluoromethyl)cinnamic acid is a useful research compound. Its molecular formula is C10H6F4O2 and its molecular weight is 234.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antineoplastic Potential in Breast Cancer Cells
Research has demonstrated the potential antineoplastic actions of cinnamic acid derivatives, such as 4-Fluoro-3-(trifluoromethyl)cinnamic acid, especially in the context of breast cancer. Cinnamic acid dimers (CADs) have shown higher cytotoxicity against breast cancer cells compared to non-tumorigenic cells. The most potent compounds within these studies led to apoptosis and 'S' phase cell cycle arrest in cancer cells, suggesting a novel avenue for the development of anticancer compounds through an economical synthesis method (Hunke et al., 2018).
Photodimerization Reactions and Structural Studies
The kinetics and structural implications of photodimerization reactions involving derivatives of trans-cinnamic acid, including this compound, have been explored. These studies provide insight into the complex mechanisms and structural transformations occurring in these reactions, which are crucial for the development of advanced functional materials and the understanding of reaction kinetics in solid states (Jenkins et al., 2006).
Chemical Synthesis and Medicinal Chemistry Applications
This compound has been utilized in the synthesis of diverse trifluoromethyl-substituted aromatic and heteroaromatic compounds through deoxofluorination processes. The products from these syntheses serve as essential building blocks in medicinal chemistry and agrochemistry, highlighting the broad applicability of this compound in creating novel fluorinated amino acids, anilines, and aliphatic amines (Trofymchuk et al., 2020).
Material Science and Advanced Functional Materials
In the realm of material science, this compound derivatives have been investigated for their photosalient behavior, particularly in the formation of photoreactive Zn(II) complexes. These studies pave the way for creating materials with unique properties such as unusual and unexpected responses to light, offering potential applications in the development of new advanced functional materials (Yadava & Vittal, 2019).
Exploring Structural Landscapes
The structural landscape of β-cinnamic acid, including its fluorosubstituted derivatives, has been extensively explored to understand the impact of partial fluoro-substitution on molecular structure. These investigations contribute to our knowledge of chemical interactions within solid solutions and the influence of weak C–H⋯F hydrogen bonds, providing a foundation for future structural and material design (Chakraborty & Desiraju, 2018).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Fluoro-3-(trifluoromethyl)cinnamic acid is the respiratory system . This compound is considered hazardous and can cause irritation to the skin, eyes, and respiratory system .
Mode of Action
It is known to cause irritation to the skin, eyes, and respiratory system . This suggests that it may interact with receptors or enzymes in these tissues, leading to an inflammatory response.
Pharmacokinetics
Its safety data sheet suggests that it should be handled with care to avoid ingestion, inhalation, and contact with skin and eyes . This implies that it may be readily absorbed through these routes and could distribute widely in the body.
Result of Action
The primary result of action of this compound is irritation to the skin, eyes, and respiratory system . This can lead to symptoms such as redness, itching, coughing, and difficulty breathing.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its effects may be more pronounced in a poorly ventilated area, where the compound can accumulate and increase exposure . Additionally, the compound is stable under normal temperatures and pressures, but it undergoes a phase transition at around 132/131 K (cooling/heating) .
Biochemical Analysis
Biochemical Properties
It is known that cinnamic acid derivatives, including 4-Fluoro-3-(trifluoromethyl)cinnamic acid, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that cinnamic acid derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
(E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O2/c11-8-3-1-6(2-4-9(15)16)5-7(8)10(12,13)14/h1-5H,(H,15,16)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DESJUJUEXMNIGB-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420683 | |
Record name | 4-Fluoro-3-(trifluoromethyl)cinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
239463-90-2 | |
Record name | 4-Fluoro-3-(trifluoromethyl)cinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 239463-90-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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